1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a pyrrolidine ring substituted with an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group at the 1-position and a 1,2,3-triazole-4-carboxylic acid moiety at the 3-position. The Fmoc group is widely used in peptide synthesis as a transient protecting group for amines, while the triazole-carboxylic acid functionality enables applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(28)20-12-26(24-23-20)14-9-10-25(11-14)22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,12,14,19H,9-11,13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJJDIMZCPSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091116-27-5 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
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Formation of the Fluorenylmethoxycarbonyl (Fmoc) Protected Pyrrolidine: : This step involves the protection of the pyrrolidine nitrogen with the Fmoc group. The reaction is usually carried out using Fmoc chloride in the presence of a base such as triethylamine.
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Azide Formation: : The next step involves converting the protected pyrrolidine to an azide intermediate. This can be achieved using sodium azide in a suitable solvent like dimethylformamide (DMF).
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Click Chemistry Reaction: : The azide intermediate is then reacted with an alkyne to form the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction is typically performed in the presence of a copper(I) catalyst and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
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Carboxylation: : Finally, the triazole intermediate is carboxylated to introduce the carboxylic acid functionality. This step can be achieved using carbon dioxide under high pressure or by using a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole rings, such as this one, exhibit a range of biological activities:
Antimicrobial Activity :
Triazole derivatives have demonstrated substantial antimicrobial properties against various pathogens. Studies have shown their effectiveness in inhibiting bacterial growth and fungal infections.
Antiviral Properties :
Certain triazole compounds are known to inhibit viral replication, making them potential candidates for antiviral drug development. This includes activity against viruses such as HIV and HCV.
Anticancer Effects :
The triazole moiety is associated with anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Antiviral | Inhibits viral replication (e.g., HIV, HCV) | |
| Anticancer | Induces apoptosis and cell cycle arrest |
Case Studies
Several studies highlight the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Study : A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that modifications to the triazole ring significantly enhanced activity against resistant bacterial strains.
- Cancer Research : In vitro studies demonstrated that certain triazole compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antiviral Research : A recent study explored the antiviral potential of triazole derivatives against Zika virus, showing promising results that suggest further investigation into their therapeutic applications.
Applications in Medicinal Chemistry
The unique structure of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid positions it as a valuable compound in medicinal chemistry for:
- Drug Development : Its diverse biological activities make it a candidate for developing new antimicrobial, antiviral, and anticancer drugs.
- Biochemical Research : The compound can be utilized to study specific biochemical pathways and mechanisms due to its ability to interact with various cellular targets.
Mechanism of Action
The mechanism by which 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Research Findings :
Synthetic Utility :
- The triazole-carboxylic acid group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation .
- Piperidine/pyrrolidine analogs (e.g., and ) are synthesized via Suzuki-Miyaura coupling or boronic acid cross-coupling, as described in carbazole derivatization workflows .
The triazole-carboxylic acid moiety may enhance water solubility compared to non-polar analogs like 3-benzyl-pyrrolidine derivatives . Stability: Fmoc groups are base-labile, requiring careful handling under mild basic conditions during deprotection .
Biological Applications :
- The triazole ring in the target compound mimics amide bonds in peptidomimetics, offering metabolic stability against proteases .
- Piperazine and pyrrolidine variants (e.g., and ) are used as spacers in solid-phase peptide synthesis (SPPS) to modulate peptide rigidity .
Safety and Handling :
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry. The triazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O4, with a molecular weight of 418.453 g/mol. Its structure features a triazole ring that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.453 g/mol |
| CAS Number | 2138267-67-9 |
| Purity | ≥95% |
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole group can bind to metal ions in enzymes, altering their activity. This property is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.
- Receptor Modulation : The compound may also interact with specific receptors in the body, modulating signaling pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various bacterial strains and fungi through disruption of cell wall synthesis and metabolic pathways.
Anticancer Properties
Triazole-containing compounds have been studied for their anticancer effects. They may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress. Specific studies have demonstrated that similar compounds can inhibit tumor growth in vivo.
Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). This mechanism is beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring significantly enhanced antibacterial potency.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that compounds similar to this compound exhibited dose-dependent inhibition of cell proliferation and induced apoptosis.
- Inflammatory Models : Animal models of inflammation demonstrated that administration of triazole derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory mediators.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via a multi-step process involving:
Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to pyrrolidine-3-carboxylic acid derivatives under basic conditions (e.g., DIPEA in DMF) to protect the amine .
Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. Optimize reaction time (6–12 hours) and temperature (25–50°C) to enhance triazole formation .
Carboxylic Acid Activation : Use coupling agents like HATU or EDCI for carboxylate activation in peptide bond formation .
Q. Yield Optimization Strategies :
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Evidence |
|---|---|---|---|
| Fmoc Protection | DIPEA, DMF, 0°C–RT | 70–85% | |
| CuAAC | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 60–75% | |
| Final Purification | Prep-HPLC (ACN/water + 0.1% TFA) | >95% purity |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Fmoc group decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation : Compare NMR-derived torsional angles with X-ray data. Use software like WinGX or OLEX2 to overlay experimental and calculated structures .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to explain static vs. dynamic crystallographic disorder .
- DFT Calculations : Optimize geometries using Gaussian or ORCA and compare with experimental data .
Example Case :
If triazole proton signals in NMR suggest free rotation but crystallography shows a fixed conformation, perform NOESY to detect through-space correlations between triazole and pyrrolidine protons .
Q. What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Test mixtures of DMSO, ethanol, and water for crystal growth. Additives like acetic acid (1–5%) can improve lattice packing .
- Twinning Issues : If crystals are twinned, use SHELXL’s TWIN command to refine against twinned data .
- Low-Resolution Data : Collect high-redundancy datasets (e.g., 360° φ-scans) and apply anisotropic displacement parameter (ADP) restraints .
Q. How does this compound interact with biological targets (e.g., enzymes or DNA)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka, kd) with target proteins .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH) for interactions with cyclodextrins or DNA .
- Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence upon compound binding to enzymes .
Q. Table 2: Interaction Study Parameters
| Technique | Target | Kd (µM) | Evidence |
|---|---|---|---|
| SPR | DNA polymerase β | 12.3 ± 1.5 | |
| ITC | β-Cyclodextrin | 8.7 ± 0.9 |
Q. What experimental conditions destabilize this compound, and how can stability be monitored?
Methodological Answer:
- pH Sensitivity : Incubate in buffers (pH 2–12) and analyze degradation via LC-MS. The Fmoc group hydrolyzes rapidly at pH > 10 .
- Thermal Stability : Heat to 40–80°C for 24 hours; monitor by TGA/DSC for decomposition thresholds (~150°C) .
- Light Exposure : UV-vis spectroscopy detects photodegradation products (λ = 254 nm) .
Q. How is this compound utilized as a building block in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
